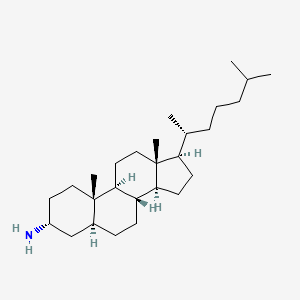![molecular formula C20H31NO3S B10800249 Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(E)-(2-ethyl-1,1-dioxido-5-isothiazolidinylidene)methyl]-](/img/structure/B10800249.png)
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(E)-(2-ethyl-1,1-dioxido-5-isothiazolidinylidene)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(E)-(2-ethyl-1,1-dioxido-5-isothiazolidinylidene)methyl]- is a complex organic compound characterized by its intricate structure and functional groups. This compound belongs to the class of phenols, which are known for their hydroxyl group (-OH) attached to an aromatic hydrocarbon group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(E)-(2-ethyl-1,1-dioxido-5-isothiazolidinylidene)methyl]- involves multiple reaction steps Typically, it starts with the alkylation of phenol to introduce the 2,6-bis(1,1-dimethylethyl) groups This is followed by the formation of the isothiazolidinylidene moiety through a series of condensation reactions
Industrial Production Methods
Industrial production may involve the use of catalysts to enhance reaction rates and yields. Commonly, these processes are carried out under controlled temperature and pressure conditions to ensure product consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(E)-(2-ethyl-1,1-dioxido-5-isothiazolidinylidene)methyl]- can undergo a variety of chemical reactions such as:
Oxidation: : Conversion to quinones or other oxidized forms.
Reduction: : Hydrogenation to reduce specific functional groups.
Substitution: : Nucleophilic or electrophilic substitutions at the aromatic ring.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: : Halogenating agents (e.g., Cl₂, Br₂), nitrating agents (e.g., HNO₃/H₂SO₄), or alkylating agents (e.g., alkyl halides).
Major Products
The major products from these reactions depend on the specific reagents and conditions but often include derivatives with modified functional groups, leading to new phenolic compounds or aromatic derivatives.
Aplicaciones Científicas De Investigación
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(E)-(2-ethyl-1,1-dioxido-5-isothiazolidinylidene)methyl]- has a wide array of applications:
Chemistry: : Used as an intermediate in organic synthesis and in studying reaction mechanisms.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial effects.
Industry: : Used in the production of polymers, resins, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism by which this compound exerts its effects varies depending on its application. In biological systems, it may interact with cellular components, altering biochemical pathways. Its phenolic structure allows it to act as an antioxidant, neutralizing free radicals. The isothiazolidinylidene group may confer additional reactivity, interacting with proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar compounds include other alkylated phenols and isothiazolidinylidene derivatives. Compared to these, Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(E)-(2-ethyl-1,1-dioxido-5-isothiazolidinylidene)methyl]- is unique due to its specific substituents and their positions, which influence its reactivity and applications. Some similar compounds include:
Phenol, 4-(2-ethyl-1,1-dioxido-5-isothiazolidinylidene)methyl-
2,6-Di-tert-butylphenol
Other phenolic compounds with bulky alkyl groups.
This compound's combination of structural features makes it stand out in terms of its chemical behavior and utility in various fields.
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3S/c1-8-21-10-9-15(25(21,23)24)11-14-12-16(19(2,3)4)18(22)17(13-14)20(5,6)7/h11-13,22H,8-10H2,1-7H3/b15-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWZBWTWCKQUCB-RVDMUPIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)S1(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC/C(=C\C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)/S1(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-chloro-2-oxo-N-((1R,3r,5S)-8-(((1-(4,4,4-trifluorobutyl)piperidin-4-yl)methyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)indoline-5-carboxamide](/img/structure/B10800166.png)

![6-fluoro-5-(4-methylpiperazin-1-yl)-9-oxo-3-oxa-12-thia-14-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),4(15),5,7,10-pentaene-10-carboxylic acid;hydrochloride](/img/structure/B10800172.png)


![sodium;hydride;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10800189.png)
![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,14R,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800192.png)

![2-[4-(2-aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B10800215.png)
![sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate](/img/structure/B10800219.png)
![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;methane](/img/structure/B10800239.png)
![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;methane](/img/structure/B10800268.png)
![4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid](/img/structure/B10800270.png)
![3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride](/img/structure/B10800273.png)
